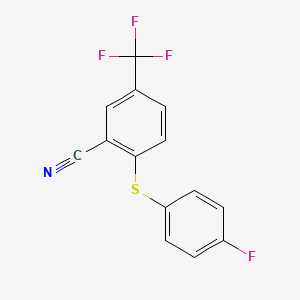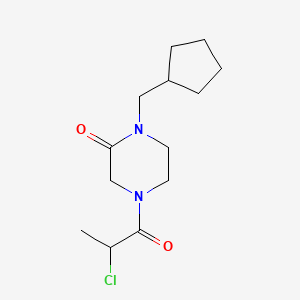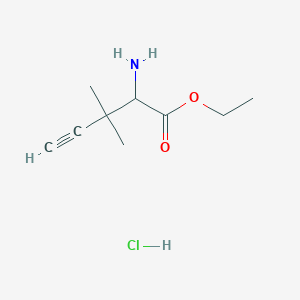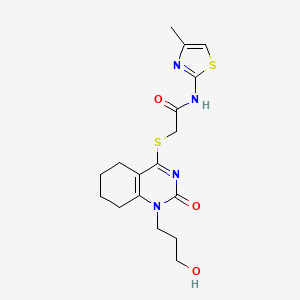
2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile is a complex organic compound characterized by its unique structural features, including a fluorophenyl group, a trifluoromethyl group, and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable precursor containing the trifluoromethyl group is reacted with a fluorophenyl sulfanyl group under controlled conditions. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using strong bases and appropriate nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile may be used to study the interactions of fluorinated compounds with biological systems. It can serve as a probe to investigate the effects of fluorine atoms on biological processes.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.
Industry: In industry, this compound can be utilized in the development of advanced materials and chemical products. Its unique properties may enhance the performance of various industrial applications.
Mecanismo De Acción
The mechanism by which 2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound's binding affinity and reactivity, leading to its unique biological and chemical properties.
Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other biomolecules, affecting various biochemical pathways. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-((4-Fluorophenyl)amino)benzoic acid
4-Fluorophenylacetonitrile
2-((4-Fluorophenyl)thiophene
Uniqueness: 2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This feature can enhance its reactivity and stability, making it a valuable compound in various applications.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NS/c15-11-2-4-12(5-3-11)20-13-6-1-10(14(16,17)18)7-9(13)8-19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWNEVDGABJOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2812194.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2812196.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2812200.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2812201.png)
![7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2812203.png)
![2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2812206.png)

![2-Amino-4-(3-bromo-4-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2812209.png)

![4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid](/img/structure/B2812211.png)

![N-(3-ethoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2812216.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide](/img/structure/B2812217.png)
